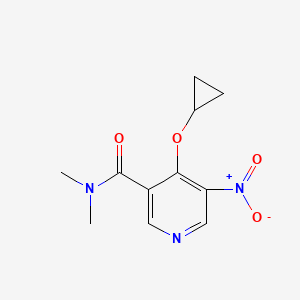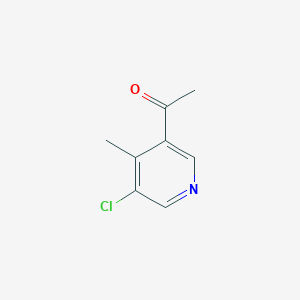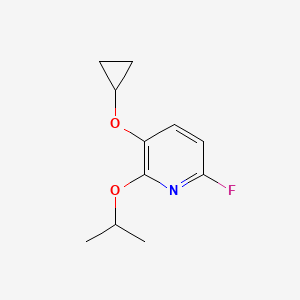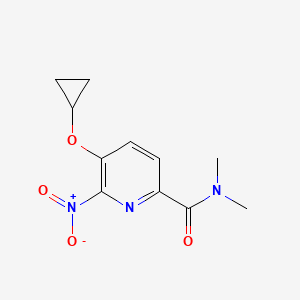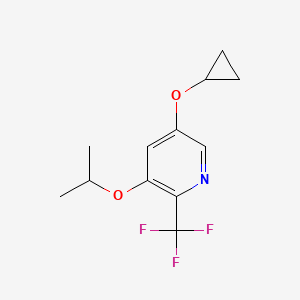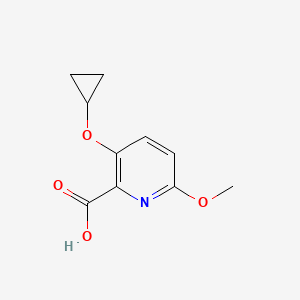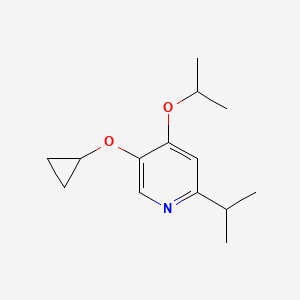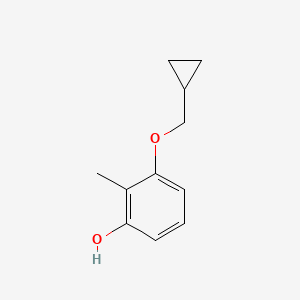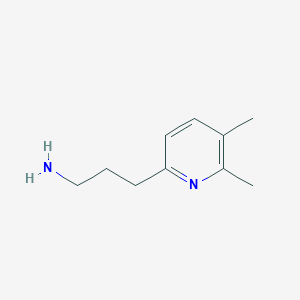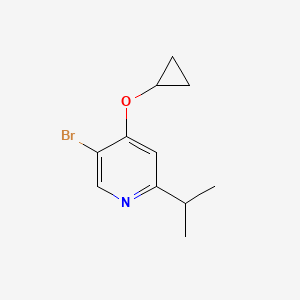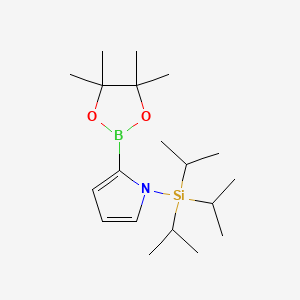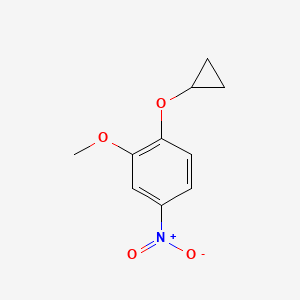
1-Cyclopropoxy-2-methoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzene, featuring a cyclopropoxy group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitrobenzene derivative undergoes methoxylation, often using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating and electron-withdrawing groups, the compound can participate in EAS reactions, such as halogenation and nitration.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy and cyclopropoxy groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., AlCl3).
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong acids or bases, depending on the desired substitution.
Major Products:
2-Chloro-1-cyclopropoxy-4-nitrobenzene: Formed through halogenation.
1-Cyclopropoxy-2-methoxy-4-aminobenzene: Formed through reduction.
Scientific Research Applications
1-Cyclopropoxy-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Cyclopropoxy-4-nitrobenzene: Lacks the methoxy group, affecting its electronic properties.
2-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group and has a different substitution pattern.
Uniqueness: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-10-6-7(11(12)13)2-5-9(10)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
SMBCUBFKKPXTHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


